molecular formula C19H23BrO3 B5232958 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene

1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene

Cat. No. B5232958
M. Wt: 379.3 g/mol
InChI Key: JTCQPGHLATZNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene, also known as BDP, is a chemical compound that belongs to the family of aryl bromides. BDP is a versatile compound that has a wide range of applications in the field of scientific research.

Scientific Research Applications

1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene has been extensively used in scientific research due to its unique properties. 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene has made it a valuable tool in the study of Alzheimer's disease, as it can help researchers understand the role of acetylcholine in the disease.
1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene has also been used as a fluorescent probe to study the interaction between proteins and lipids in cell membranes. The compound has a long alkyl chain that allows it to embed itself in the lipid bilayer of cell membranes, and its fluorescent properties make it easy to track its movement within the membrane.

Mechanism of Action

The mechanism of action of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene as an acetylcholinesterase inhibitor involves the binding of the compound to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This accumulation of acetylcholine enhances the transmission of nerve impulses, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene depend on the concentration of the compound and the context in which it is used. At low concentrations, 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene can enhance the transmission of nerve impulses, leading to improved cognitive function. However, at high concentrations, 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene can cause overstimulation of the nervous system, leading to seizures and convulsions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene in lab experiments is its potency as an acetylcholinesterase inhibitor. This property allows researchers to study the role of acetylcholine in various physiological and pathological processes. However, the potent nature of the compound also presents a limitation, as it can be difficult to control the concentration of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene in lab experiments.

Future Directions

There are several future directions for the use of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene in scientific research. One potential application is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene's ability to inhibit acetylcholinesterase could help researchers understand the role of acetylcholine in these diseases and develop new treatments.
Another potential application is in the study of membrane protein-lipid interactions. 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene's fluorescent properties make it a valuable tool for studying the movement of proteins within cell membranes, which could have implications for drug development.
Conclusion
In conclusion, 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene is a versatile compound with a wide range of applications in scientific research. Its ability to inhibit acetylcholinesterase and its fluorescent properties make it a valuable tool for studying a variety of physiological and pathological processes. While there are limitations to its use, the future directions for the use of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene in scientific research are promising.

Synthesis Methods

The synthesis of 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene involves the reaction of 2-methoxyphenol with 4-bromobutanol in the presence of a base to form the intermediate 4-(2-methoxyphenoxy)butan-1-ol. This intermediate is then reacted with 2,5-dimethylbenzene in the presence of a catalyst to yield 1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene.

properties

IUPAC Name

1-bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrO3/c1-14-13-19(15(2)12-16(14)20)23-11-7-6-10-22-18-9-5-4-8-17(18)21-3/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCQPGHLATZNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OCCCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-[4-(2-methoxyphenoxy)butoxy]-2,5-dimethylbenzene

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